molecular formula C18H29O4- B1264111 (10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoate

(10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoate

Cat. No. B1264111
M. Wt: 309.4 g/mol
InChI Key: RWKJTIHNYSIIHW-CUHSZNQNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoate is the monocarboxylic acid anion obtained by removal of a proton from the carboxylic acid group of (10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid. It is a conjugate base of a (10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid.

Scientific Research Applications

  • Catalytic Transformations : Haynes and Vonwiller (1990) demonstrated the conversion of similar fatty acid hydroperoxides into epoxy alcohols and chloroepoxides using FeCl3 dietherate and copper(II) trifluoromethanesulphonate, highlighting potential applications in synthetic chemistry (Haynes & Vonwiller, 1990).

  • Degradation Studies : Zamora, Gallardo, and Hidalgo (2008) explored how various lipid hydroperoxides, including similar compounds, degrade amino acids through a Strecker-type mechanism. This study provides insights into the chemical interactions between lipid oxidation products and amino acids, which is relevant in food chemistry and biochemistry (Zamora, Gallardo & Hidalgo, 2008).

  • Synthesis of Ketotrienoic Acids : Koch, Hoskovec, and Boland (2002) detailed the synthesis of ketotrienoic acids from linolenic acid, a process that includes regioselective functionalisation using lipoxygenases. This research is significant for the synthesis of plant stress metabolites (Koch, Hoskovec & Boland, 2002).

  • Plant Biology and Enzymatic Studies : Kühn et al. (1989) discovered the presence of hydroxy-polyenoic fatty acids, including (10E,12Z,15Z)-9-oxo-10,12,15-octadecatrienoic acid, in Glechoma hederacea L. and other Labiatae. The study provides insights into the enzymatic origin and natural occurrence of these compounds in plants (Kühn, Wiesner, Alder & Schewe, 1989).

  • Peroxygenase Reactions : Blée, Wilcox, Marnett, and Schuber (1993) used 13(S)-hydroperoxyoctadeca-9(Z),11(E),15(Z)-trienoic acid to probe the mechanism of hydroperoxide O-O bond cleavage by soybean peroxygenase. This study is significant in understanding the biochemical pathways of hydroperoxide reduction (Blée, Wilcox, Marnett & Schuber, 1993).

  • Biological Activity in Marine Organisms : Marzo, Vardaro, Petrocellis, and Cimino (1996) investigated ω10-Lipoxygenase products of α-linolenic acid in Hydra vulgaris, including esterification to phospholipids. This study is crucial for understanding the bioactivity of these compounds in marine organisms (Marzo, Vardaro, Petrocellis & Cimino, 1996).

properties

Product Name

(10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoate

Molecular Formula

C18H29O4-

Molecular Weight

309.4 g/mol

IUPAC Name

(10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoate

InChI

InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h3-4,6,8,11,14,17,21H,2,5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/p-1/b4-3-,8-6-,14-11+

InChI Key

RWKJTIHNYSIIHW-CUHSZNQNSA-M

Isomeric SMILES

CC/C=C\C/C=C\C=C\C(CCCCCCCC(=O)[O-])OO

Canonical SMILES

CCC=CCC=CC=CC(CCCCCCCC(=O)[O-])OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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